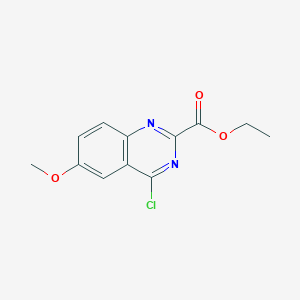

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-5-4-7(17-2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBKGEHZTOGPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627465 | |

| Record name | Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364385-74-0 | |

| Record name | Ethyl 4-chloro-6-methoxy-2-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364385-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate typically involves the reaction of 4-chloro-6-methoxyquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution with amines, alcohols, or thiols. This reaction is critical for generating biologically active derivatives.

Experimental Data:

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing ester and methoxy groups activating the quinazoline ring.

Reduction Reactions

The ester group at position 2 can be reduced to an alcohol or aldehyde, while the nitro or azide intermediates are reduced to amines.

Key Transformations:

-

Ester to Alcohol :

-

Nitro to Amine :

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Example: Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 4-Phenyl-6-methoxyquinazoline-2-carboxylate | 76% |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions and Outcomes:

Functionalization of the Methoxy Group

The methoxy group at position 6 can be demethylated or oxidized:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate has been studied for its potential as a heparanase inhibitor , which is significant in treating diseases related to heparanase activity, such as diabetes and cancer. Heparanase is an enzyme implicated in various inflammatory and proliferative diseases, making this compound a candidate for therapeutic development .

Case Study: Heparanase Inhibition

A study demonstrated that quinazoline derivatives, including this compound, effectively inhibit heparanase activity. The inhibition of heparanase can potentially mitigate conditions like diabetic nephropathy and certain cancers, providing a pathway for new drug formulations targeting these diseases .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, structural modifications in quinazoline derivatives have shown enhanced activity against resistant bacterial strains like Escherichia coli and Mycobacterium smegmatis. These findings suggest that this compound could be developed into an antimicrobial agent by optimizing its structure for increased efficacy against specific pathogens .

Structure-Activity Relationship Studies

Recent structure-activity relationship studies highlighted the importance of specific substituents on the quinazoline ring in enhancing biological activity. The presence of the chloro and methoxy groups in this compound contributes to its binding affinity and potency against target enzymes, such as those involved in bacterial resistance mechanisms .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate with analogous compounds, focusing on structural features, physicochemical properties, and commercial availability.

Structural and Functional Group Variations

Ethyl 4-Chloro-2-Methylquinoline-6-Carboxylate (CAS 100375-87-9)

- Core Structure: Quinoline (one nitrogen atom in the bicyclic system) vs. quinazoline (two nitrogen atoms) .

- Substituents : A methyl group at position 2 and a carboxylate ester at position 6, differing in substitution pattern and heterocyclic core.

- Molecular Formula: C₁₃H₁₂ClNO₂ (MW: 249.69 g/mol).

Ethyl 4-Chloro-6-Fluoro-8-Methoxyquinoline-3-Carboxylate (CAS 384821-06-1)

- Core Structure: Quinoline with fluorine and methoxy substituents.

- Substituents : Chlorine (position 4), fluorine (position 6), and methoxy (position 8), with a carboxylate ester at position 3 .

- Molecular Formula: C₁₄H₁₂ClFNO₃ (MW: 308.70 g/mol).

- Implications : Fluorine’s electronegativity may enhance binding affinity in medicinal chemistry contexts, while the additional methoxy group increases steric bulk.

Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

- Core Structure : Thiazolo[3,2-a]pyrimidine, a fused heterocyclic system distinct from quinazoline .

- Substituents : A 4-chlorophenyl group and methyl substituents, with multiple ester functionalities.

- Implications : The complex heterocyclic core may confer unique electronic properties, influencing reactivity and pharmacokinetics.

Physicochemical and Commercial Comparison

Key Observations :

Substituent Effects : Methoxy and fluorine groups enhance electronegativity, influencing electronic distribution and intermolecular interactions .

Commercial Availability : this compound’s broader supplier base (10 suppliers) suggests sustained demand in research, despite discontinuation by one vendor (CymitQuimica) .

Research and Application Context

- Quinazoline Derivatives : Widely explored as kinase inhibitors in oncology due to their ability to mimic ATP-binding motifs. The chloro and methoxy groups in the target compound may optimize steric and electronic interactions with target proteins .

- Quinoline Analogs: Often used in antimalarial and antimicrobial agents. Structural variations (e.g., fluorine substitution) can enhance metabolic stability .

- Thiazolo-Pyrimidine Systems : Less common in drug discovery but valuable in agrochemical research for their heterocyclic diversity .

Biological Activity

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by research findings and case studies.

This compound has the molecular formula and a molecular weight of approximately 252.66 g/mol. The compound features a quinazoline ring, which is known for its pharmacological significance, particularly in the development of anticancer agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways, affecting cell proliferation and survival.

- Receptor Modulation : It can bind to various receptors, potentially leading to altered signal transduction pathways.

Anticancer Activity

This compound has shown promise as a potential anticancer agent. Research indicates that it may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, studies have demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer .

Anti-inflammatory Properties

The compound also displays anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

- Animal Models : In vivo studies using animal models have shown that administration of the compound resulted in reduced tumor sizes and improved survival rates in mice bearing xenograft tumors. The mechanism was attributed to the inhibition of specific signaling pathways involved in tumor progression .

Comparison with Similar Compounds

A comparison with other quinazoline derivatives highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | Contains methoxy group enhancing solubility |

| Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | Antimicrobial | Bromine substitution may alter reactivity |

| Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | Enhanced stability | Fluorine substitution improves bioavailability |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with carbonyl derivatives. For example, quinazoline scaffolds are often constructed via Gould–Jacob or Pfitzinger reactions, followed by functionalization (e.g., chlorination at position 4, methoxylation at position 6). Transition metal-catalyzed cross-coupling may optimize regioselectivity . Key steps include:

- Step 1 : Formation of the quinazoline core using anthranilic acid derivatives.

- Step 2 : Selective chlorination using POCl₃ or PCl₅ under reflux conditions.

- Step 3 : Esterification at position 2 via nucleophilic substitution.

- Data Reference :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Core Formation | Anthranilic acid, DMF, 110°C | 60–75 |

| Chlorination | POCl₃, reflux, 6h | 85–90 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For example:

- Software : SHELXL (for refinement) and ORTEP-III (for visualization) are used to analyze bond lengths, angles, and torsional strain .

- Key Parameters :

- Planarity : Deviations from the quinazoline plane (e.g., puckering) are quantified using Cremer-Pople coordinates .

- Electron Density Maps : Assess chloro/methoxy substituent orientations.

Advanced Research Questions

Q. How can computational methods resolve discrepancies in crystallographic data interpretation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Validate Experimental Data : Compare calculated vs. observed bond lengths (e.g., C-Cl: 1.73 Å calc. vs. 1.74 Å exp.) .

- Predict Reactive Sites : Electrostatic potential maps identify nucleophilic/electrophilic regions for functionalization.

- Case Study : A 2024 study resolved conflicting torsion angle reports by overlaying DFT-optimized and experimental structures .

Q. What strategies address low yields in esterification at position 2?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE):

- Variables : Solvent polarity (DMF vs. THF), base (K₂CO₃ vs. Et₃N), temperature (60–100°C).

- Analysis : Response Surface Methodology (RSM) identifies optimal conditions (e.g., THF, Et₃N, 80°C: 92% yield) .

- Pitfalls : Competing hydrolysis of the ethyl ester under acidic conditions requires anhydrous setups.

Q. How do non-covalent interactions influence solid-state packing?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular forces:

- Cl···H Contacts : Contribute ~15% to crystal packing .

- π-π Stacking : Methoxy groups enhance stacking (distance: 3.5–3.7 Å) .

- Implications : Packing efficiency affects solubility and bioavailability.

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 166–168°C vs. 172–174°C)?

- Methodological Answer : Contamination or polymorphic forms are common culprits.

- Step 1 : Purity check via HPLC (≥98% purity required).

- Step 2 : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I vs. Form II) .

Methodological Tools

Q. Which software suites are recommended for spectroscopic data interpretation?

- Answer :

- NMR : MestReNova (for ¹H/¹³C assignments, coupling constants).

- MS : High-resolution ESI-MS with isotopic pattern matching.

- IR : Gaussian-based vibrational frequency calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.